1-Ethyl-4-iodo-2-methylbenzene
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Overview
Description
1-Ethyl-4-iodo-2-methylbenzene is an organic compound with the molecular formula C9H11I It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the first position, an iodine atom at the fourth position, and a methyl group at the second position
Scientific Research Applications
1-Ethyl-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways involving halogenated aromatic compounds.
Industry: Used in the manufacture of specialty chemicals and materials.
Safety and Hazards
“1-Ethyl-4-iodo-2-methylbenzene” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 and H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary statements include P305, P338, and P351 , suggesting that in case of contact with eyes, rinse cautiously with water and remove contact lenses if present and easy to do.
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-4-iodo-2-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile . The downstream effects of this pathway include the formation of a substituted benzene ring .
Pharmacokinetics
The compound’s molecular weight (24609 g/mol) and structure suggest that it may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties . For instance, its relatively low molecular weight may enhance its absorption and distribution within the body
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs when a hydrogen atom on the benzene ring is replaced by an electrophile . The specific molecular and cellular effects of this action depend on the nature of the electrophile and the specific biochemical context.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of electrophilic aromatic substitution reactions can be affected by the presence of other chemical species that can act as bases . Additionally, factors such as temperature and pH can also influence the rate and outcome of these reactions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Ethyl-4-iodo-2-methylbenzene are largely determined by its structure, which includes a benzene ring that can undergo electrophilic aromatic substitution . This means that the aromatic ring wants to be retained during reactions . The compound can interact with various enzymes and proteins, although specific interactions have not been documented in the literature.
Molecular Mechanism
The molecular mechanism of this compound involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-iodo-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-ethyl-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process. This could include the initial alkylation of benzene to introduce the ethyl and methyl groups, followed by selective iodination. The process may be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-iodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form 1-ethyl-2-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidizing the alkyl groups.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-ethyl-4-cyano-2-methylbenzene when using potassium cyanide.
Oxidation: Products include 1-ethyl-2-methylbenzoic acid.
Reduction: The major product is 1-ethyl-2-methylbenzene.
Comparison with Similar Compounds
1-Ethyl-2-methylbenzene: Lacks the iodine substituent, making it less reactive in substitution reactions.
1-Iodo-2-methylbenzene: Lacks the ethyl group, affecting its physical and chemical properties.
1-Ethyl-4-iodobenzene: Lacks the methyl group, influencing its reactivity and applications.
Uniqueness: 1-Ethyl-4-iodo-2-methylbenzene is unique due to the presence of both ethyl and methyl groups along with the iodine atom, which provides a distinct set of chemical properties and reactivity patterns. This makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
1-ethyl-4-iodo-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVPXRZWVZHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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